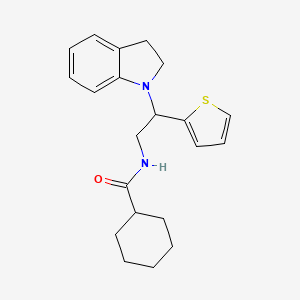
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. It was first synthesized in 2012 and has since been the subject of numerous studies exploring its mechanism of action and potential uses.
Mécanisme D'action
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide works by inhibiting the activity of a protein called c-Met, which is overexpressed in many types of cancer. By inhibiting c-Met, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can prevent the growth and spread of cancer cells. Additionally, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, further enhancing its anticancer effects.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has also been shown to have other biochemical and physiological effects. Studies have suggested that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide may have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its specificity for c-Met, which makes it a potentially more effective anticancer agent than other drugs that target multiple proteins. However, one limitation of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide. One area of interest is its potential use as a combination therapy with other anticancer drugs. Additionally, there is interest in exploring its potential use as a treatment for other diseases such as inflammatory and neurodegenerative diseases. Finally, further research is needed to optimize the synthesis and formulation of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide to improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of indoline with 2-bromoethyl thiophene to form 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to yield the final product, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBUFIBIRHIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

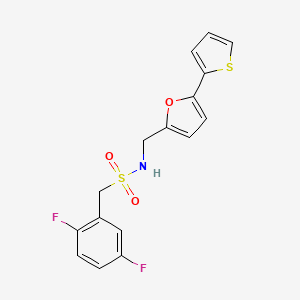
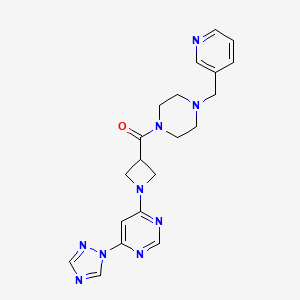
![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)
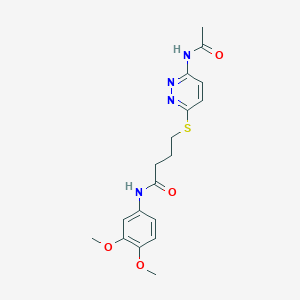


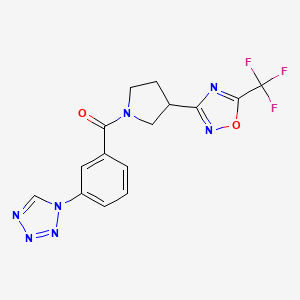
![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)
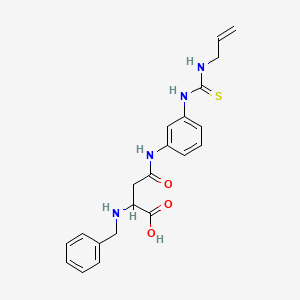

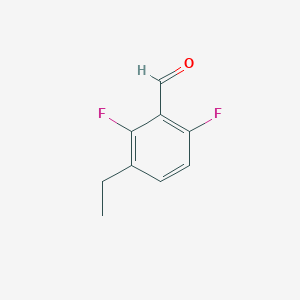
![5-[1-(4-ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2458968.png)
![5-Bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2458971.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2458973.png)